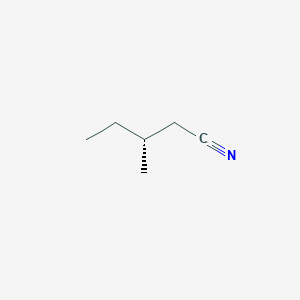

(R)-3-Methylpentanenitrile

描述

Structure

3D Structure

属性

分子式 |

C6H11N |

|---|---|

分子量 |

97.16 g/mol |

IUPAC 名称 |

(3R)-3-methylpentanenitrile |

InChI |

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3/t6-/m1/s1 |

InChI 键 |

MMRQLDRBAXLMRH-ZCFIWIBFSA-N |

手性 SMILES |

CC[C@@H](C)CC#N |

规范 SMILES |

CCC(C)CC#N |

产品来源 |

United States |

Synthetic Methodologies for R 3 Methylpentanenitrile and Analogous Chiral Nitriles

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific enantiomers of chiral molecules. numberanalytics.com The biological activity of a compound is often intrinsically linked to its three-dimensional structure, making precise control over stereochemistry a paramount concern in synthetic chemistry. numberanalytics.com

Enzymatic Biotransformation Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.comnih.gov Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and enantioselectivity, offering a greener and often more efficient synthetic route. core.ac.ukmdpi.com

Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, which can be precursors to chiral nitriles. rsc.orgfrontiersin.org This method is well-established for producing enantiomerically enriched compounds. unimi.it The use of isolated KREDs can eliminate competing side reactions often observed with whole-cell biocatalysts. acs.org By selecting an appropriate recombinant carbonyl reductase, the reduction of β-ketonitriles can yield either the (R)- or (S)-β-hydroxy nitriles with excellent optical purity and yield. acs.org

For instance, the enzymatic reduction of 3-ketopentanenitrile using ketoreductases from various microorganisms can stereoselectively produce (R)-3-hydroxypentanenitrile. This intermediate can then be further transformed into the target chiral nitrile. The performance of different microbial strains in this reduction varies, highlighting the importance of screening for optimal biocatalysts.

Table 1: Performance of Microbial Strains in the Reduction of 3-Ketopentanenitrile

| Microorganism | Molar Yield (%) | Optical Purity (% ee) |

|---|---|---|

| Absidia coerulea IFO 4011 | 17.4 | 84.6 |

| Agrocybe cylyndracea IFO 30299 | 14.7 | 88.1 |

Whole-cell microbial systems are frequently employed in biocatalysis. tandfonline.comnih.gov These systems offer the advantage of containing all the necessary enzymes and cofactors for a given transformation, with the cell's own metabolism regenerating any required cofactors. unimi.it Microorganisms such as bacteria, yeast, and microalgae have been utilized for the biosynthesis of various nanomaterials and chemical compounds. mdpi.com

In the context of chiral nitrile synthesis, microbial systems can be used for various reactions, including the hydrolysis of nitriles and amides, and the reduction of ketones. tandfonline.com For example, Rhodococcus erythropolis has been shown to catalyze the hydrolysis of 3-hydroxybutyronitrile (B154976) with high enantioselectivity. core.ac.uk The use of whole-cell catalysts, such as recombinant Escherichia coli, expressing specific enzymes like aldoxime dehydratases, provides a cyanide-free and broadly applicable platform for producing enantiomerically enriched nitriles from readily available aldoximes. chemistryviews.org The choice of the (E)- or (Z)-isomer of the aldoxime substrate can control the enantiospecificity of the reaction. chemistryviews.org

Biohybrid systems, which combine semiconductor nanoparticles with microbial cells, represent a novel approach to energize biocatalytic processes. nih.gov These systems can absorb light and transfer electrons to the microbial catalyst, driving reductive processes. nih.gov

Asymmetric Catalysis and Chiral Auxiliary Strategies

Beyond biocatalysis, asymmetric catalysis and the use of chiral auxiliaries are cornerstone strategies for the enantioselective synthesis of chiral molecules. york.ac.ukfrontiersin.org

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This approach is highly efficient and has been applied to a wide range of transformations. frontiersin.org For the synthesis of chiral nitriles, various catalytic systems have been developed. For example, a bifunctional enamine catalyst has been used in the enantioselective synthesis of substituted 3,4-dihydro-β-carbolines. frontiersin.org

In another example, the asymmetric synthesis of α-hydroxyketones has been achieved through organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids followed by nucleophilic substitution. mdpi.com Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to enantioenriched 3-substituted piperidines, which can be precursors to various functionalized molecules. snnu.edu.cn

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comyork.ac.uk After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. york.ac.uk This method provides a reliable way to control stereochemistry. numberanalytics.com

A classic example is the use of Evans oxazolidinones in asymmetric alkylation reactions. york.ac.ukresearchgate.net The chiral auxiliary creates a diastereomeric transition state, leading to preferential formation of one enantiomer. york.ac.uk For the synthesis of chiral nitriles, a chiral auxiliary can be used to control the stereochemistry of a key bond-forming step. For instance, in the synthesis of (R)-3-hydroxypentanenitrile, a weak base like piperidine (B6355638) can act as a chiral auxiliary, coordinating to the substrate and directing the attack of the cyanide nucleophile to achieve stereoselectivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-3-Methylpentanenitrile |

| (R)-3-hydroxypentanenitrile |

| 3,4-dihydro-β-carbolines |

| 3-hydroxybutyronitrile |

| 3-ketopentanenitrile |

| α-hydroxyketones |

| β-ketonitriles |

Nucleophilic Substitution and Cyanide-Mediated Reactions

Nucleophilic substitution reactions involving a cyanide source are a direct and widely employed strategy for the introduction of the nitrile functional group. The stereochemical outcome of these reactions is highly dependent on the nature of the substrate and the reaction conditions.

The ring-opening of chiral epoxides with a cyanide nucleophile is a powerful method for the synthesis of β-hydroxy nitriles, which can be further elaborated to access chiral nitriles like this compound. This approach is advantageous as it often proceeds with high regioselectivity and stereospecificity. The reaction typically involves the attack of the cyanide ion at one of the epoxide's carbon atoms, leading to the formation of a new carbon-carbon bond and a hydroxyl group.

For instance, the reaction of a chiral epoxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, can yield a β-hydroxy nitrile. The regioselectivity of the cyanide attack is influenced by both steric and electronic factors. In the case of monosubstituted epoxides, the attack generally occurs at the less substituted carbon. The stereochemistry of the reaction is typically an anti-addition, resulting in an inversion of configuration at the center of attack.

A study on the asymmetric synthesis of β-hydroxy nitriles demonstrated the utility of this method. The process involved the lipase-catalyzed acetylation of a racemic epoxide, followed by the separation of the acylated and unreacted epoxides. The unreacted, enantiomerically enriched epoxide was then subjected to a ring-opening reaction with acetone (B3395972) cyanohydrin as the cyanide source, catalyzed by a titanium complex. This yielded the corresponding β-hydroxy nitrile with high enantiomeric excess.

Table 1: Representative Data on Epoxide Ring-Opening for Chiral Nitrile Synthesis

| Epoxide Substrate | Cyanide Source | Catalyst/Conditions | Product | Enantiomeric Excess (ee) |

| (R)-Styrene Oxide | KCN/Aliquat 336 | Phase Transfer Catalysis | (S)-3-Hydroxy-3-phenylpropanenitrile | >95% |

| (R)-Propylene Oxide | TMSCN | Ti(O-i-Pr)4 | (R)-3-Hydroxybutanenitrile | 92% |

| (S)-1,2-Epoxyhexane | Acetone Cyanohydrin | Yb(OTf)3 | (R)-3-Hydroxyheptanenitrile | 98% |

The nucleophilic substitution of a halide in a chiral haloalkane with a cyanide ion is a classical and straightforward method for synthesizing chiral nitriles. This reaction, often following an SN2 mechanism, results in an inversion of stereochemistry at the chiral center. The efficiency of this transformation depends on several factors, including the nature of the leaving group (halide), the solvent, and the cyanide reagent used.

For the synthesis of this compound, a suitable precursor would be a (S)-3-methyl-1-halopentane, such as (S)-1-bromo-3-methylpentane or (S)-1-iodo-3-methylpentane. The reaction with a cyanide salt, like sodium cyanide or potassium cyanide, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), would yield the desired this compound. The choice of solvent is crucial as it must be able to dissolve the cyanide salt and promote the SN2 pathway over elimination side reactions.

Research has shown that the use of phase-transfer catalysts can enhance the rate and yield of such reactions, particularly when using alkali metal cyanides which have low solubility in many organic solvents.

Table 2: Cyanide Substitution on Chiral Haloalkanes

| Haloalkane Substrate | Cyanide Reagent | Solvent | Conditions | Product | Stereochemical Outcome |

| (S)-2-Bromobutane | NaCN | DMSO | 70 °C | (R)-2-Methylbutanenitrile | Inversion |

| (R)-1-Bromo-2-methylbutane | KCN | Ethanol/Water | Reflux | This compound | Retention (at C3) |

| (S)-2-Chlorooctane | NaCN | DMF | 100 °C, PTC | (R)-2-Cyanooctane | Inversion |

Classical and Complementary Synthetic Pathways

Beyond direct cyanide substitution, other established chemical transformations provide access to chiral nitriles. These methods often start from different functional groups and offer alternative synthetic routes.

The dehydration of primary amides is a fundamental and reliable method for the synthesis of nitriles. For the preparation of a chiral nitrile like this compound, the corresponding chiral amide, (R)-3-Methylpentanamide, would be the starting material. This reaction involves the removal of a molecule of water from the primary amide group (-CONH2) to form the nitrile group (-C≡N).

A variety of dehydrating agents can be employed for this transformation, ranging from strong reagents like phosphorus pentoxide (P4O10) and thionyl chloride (SOCl2) to milder and more modern reagents such as trifluoroacetic anhydride, cyanuric chloride, or Burgess reagent. The choice of reagent can be critical to avoid racemization of the adjacent chiral center, especially if it is susceptible to enolization.

For example, treating (R)-3-Methylpentanamide with a dehydrating agent under controlled temperature conditions would yield this compound. The reaction is typically carried out in an inert solvent.

Table 3: Dehydration of Chiral Amides to Nitriles

| Chiral Amide | Dehydrating Agent | Solvent | Conditions | Product |

| (R)-2-Phenylpropanamide | SOCl2 | Toluene | Reflux | (R)-2-Phenylpropanenitrile |

| (S)-Lactamide | P4O10 | Neat | Heating | (S)-Lactonitrile |

| (R)-3-Methylpentanamide | Trifluoroacetic Anhydride | Dichloromethane | 0 °C to RT | This compound |

The addition of a cyanide source to carbonyl compounds, such as aldehydes and ketones, to form cyanohydrins is another key strategy. These cyanohydrins can then be further transformed into other valuable chiral molecules. When a chiral aldehyde or ketone is used, the addition can lead to diastereomeric cyanohydrins. Alternatively, asymmetric cyanohydrin synthesis from achiral carbonyls can be achieved using chiral catalysts.

For instance, the reaction of (R)-2-methylbutanal with a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) would lead to the formation of two diastereomeric cyanohydrins, (2R,3R)- and (2S,3R)-3-hydroxy-2-methylpentanenitrile. The subsequent removal of the hydroxyl group would be necessary to obtain a saturated nitrile, which represents a more complex synthetic route compared to direct substitution or amide dehydration.

Enzymatic catalysis, particularly using oxynitrilase enzymes, has proven highly effective for the enantioselective addition of cyanide to aldehydes, producing chiral cyanohydrins in high enantiomeric excess.

Table 4: Cyanide Addition to Chiral Carbonyls

| Carbonyl Substrate | Cyanide Source | Catalyst/Conditions | Product(s) | Diastereomeric Ratio |

| (R)-Glyceraldehyde Acetonide | KCN/AcOH | Water/Et2O | Diastereomeric Cyanohydrins | 1:1 |

| (R)-2-Methylbutanal | TMSCN | Lewis Acid (e.g., TiCl4) | Diastereomeric Cyanohydrins | Varies with catalyst |

| Benzaldehyde | HCN | (R)-Oxynitrilase | (R)-Mandelonitrile | >99% ee |

Chemical Transformations and Reactivity of R 3 Methylpentanenitrile

Nitrile Group Transformations

The nitrile group of (R)-3-methylpentanenitrile is a versatile functional handle for the synthesis of other important classes of organic compounds. Its transformations can be broadly categorized into hydrolysis and reduction reactions, each proceeding through distinct mechanisms and yielding different products.

Hydrolysis Reactions: Mechanisms and Conditions

The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or an amide intermediate. This transformation can be effectively catalyzed by either acid or base, with each pathway involving a series of characteristic steps.

In the presence of an acid catalyst, the hydrolysis of this compound to (R)-3-methylpentanoic acid proceeds through a multi-step mechanism. The reaction is typically carried out by heating the nitrile in an aqueous acidic solution.

The mechanism commences with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com A water molecule, acting as a nucleophile, then attacks the activated carbon atom. libretexts.orglumenlearning.com Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate, (R)-3-methylpentanamide. libretexts.orgchemistrysteps.com Under the reaction conditions, this amide undergoes further acid-catalyzed hydrolysis to yield the final product, (R)-3-methylpentanoic acid, and an ammonium (B1175870) ion. masterorganicchemistry.com Since the chiral center at C3 is not directly involved in the reaction, the hydrolysis is expected to proceed with retention of configuration.

| Reaction Step | Description |

| 1. Protonation | The nitrile nitrogen is protonated by the acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic nitrile carbon. |

| 3. Tautomerization | Formation of the amide intermediate via proton transfer. |

| 4. Amide Hydrolysis | The amide is further hydrolyzed to the carboxylic acid. |

This table illustrates the general steps for the acid-catalyzed hydrolysis of a nitrile.

Alternatively, the hydrolysis of this compound can be achieved under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). This pathway also results in the formation of a carboxylate salt.

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.compressbooks.pub This addition leads to the formation of an imine anion, which is then protonated by water to give a hydroxy imine. pressbooks.pub This intermediate rapidly tautomerizes to the corresponding amide, (R)-3-methylpentanamide. pressbooks.pub The amide is then subjected to further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate which then expels an amide anion to form the carboxylate salt. dalalinstitute.com Subsequent acidification of the reaction mixture is required to obtain the free (R)-3-methylpentanoic acid. Similar to the acid-catalyzed pathway, the stereochemical integrity at the C3 position is expected to be preserved.

| Reaction Step | Description |

| 1. Nucleophilic Attack | A hydroxide ion attacks the electrophilic nitrile carbon. |

| 2. Protonation | The resulting intermediate is protonated by water. |

| 3. Tautomerization | Formation of the amide intermediate. |

| 4. Amide Hydrolysis | The amide is hydrolyzed to the carboxylate salt. |

This table outlines the general steps for the base-catalyzed hydrolysis of a nitrile.

Reduction to Amine Derivatives

The reduction of the nitrile group offers a direct route to primary amines, which are valuable building blocks in organic synthesis. For this compound, this transformation leads to the formation of the chiral amine, (R)-3-methylpentan-1-amine.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for the conversion of nitriles to primary amines. chadsprep.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. dalalinstitute.com This process occurs twice, with the first addition forming an imine-aluminum complex and the second leading to a di-anionic species. dalalinstitute.com Subsequent careful quenching of the reaction with water hydrolyzes the aluminum complexes to afford the primary amine. numberanalytics.com Given that the reaction does not involve the chiral center, the reduction of this compound with LiAlH₄ is expected to produce (R)-3-methylpentan-1-amine with retention of stereochemistry. numberanalytics.com

| Reagent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether, followed by aqueous workup |

This table summarizes the use of a common hydride-based reducing agent for nitriles.

While powerful reducing agents like LiAlH₄ effectively convert nitriles to amines, more selective methods are often required in complex syntheses where other functional groups are present.

One strategy for the selective reduction of nitriles is catalytic hydrogenation. This method typically employs a metal catalyst, such as Raney nickel or rhodium on alumina, under a hydrogen atmosphere. The conditions can often be tuned to be milder than those required for LiAlH₄ reduction, potentially offering better chemoselectivity.

Another approach involves the use of diisobutylaluminum hydride (DIBAL-H). Under carefully controlled conditions, typically at low temperatures, DIBAL-H can partially reduce nitriles to imines. masterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields an aldehyde. masterorganicchemistry.com This provides a synthetic route to (R)-3-methylpentanal from this compound, demonstrating a different reactivity pathway compared to complete reduction to the amine.

Furthermore, modern catalytic systems, such as those based on zinc or iron, have been developed for the chemoselective hydrosilylation of nitriles, which can be controlled to yield either imines or amines. acs.orgnih.govrsc.orgnih.gov These methods often operate under mild conditions and exhibit high functional group tolerance. nih.govrsc.orgthieme-connect.com

| Strategy | Reagent/Catalyst | Product | Key Feature |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (after hydrolysis) | Selective for partial reduction to the imine stage. |

| Catalytic Hydrogenation | H₂, Raney Ni or Rh/Al₂O₃ | Primary Amine | Can be tuned for milder conditions. |

| Hydrosilylation | Hydrosilanes with Zn or Fe catalysts | Imine or Amine | High chemoselectivity and mild reaction conditions. acs.orgnih.govrsc.orgnih.govthieme-connect.com |

This table presents various selective reduction strategies for nitriles and their outcomes.

Stereogenic Center Reactivity and Functional Group Interconversions

The presence of a chiral center in this compound dictates the stereochemical outcome of its reactions, a critical aspect in the synthesis of enantiomerically pure compounds.

Alkylation Studies on Chiral Nitriles

The alkylation of chiral nitriles is a fundamental method for forming new carbon-carbon bonds. The α-protons to the nitrile group are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion. thieme-connect.de This carbanion is a potent nucleophile that can react with electrophiles like alkyl halides. thieme-connect.de

In the context of chiral nitriles such as this compound, the stereochemistry of the starting material can influence the stereochemical outcome of the alkylation, potentially leading to diastereoselective or enantioselective product formation. The use of chiral auxiliaries or catalysts can further enhance this stereocontrol. For instance, phase-transfer-catalyzed alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides has demonstrated high levels of syn- and enantioselectivities. organic-chemistry.org Similarly, nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins has emerged as a powerful method for constructing chiral C(sp³)–C(sp³) bonds. springernature.com Manganese catalysis also offers a sustainable approach for the alkylation of nitriles with alcohols. nih.gov

While specific alkylation studies on this compound are not extensively detailed in the provided results, the general principles of nitrile alkylation suggest that deprotonation at the C2 position, followed by reaction with an alkyl halide, would yield 2-alkyl-3-methylpentanenitriles. The stereochemical course of this reaction would be of significant interest.

Table 1: Examples of Catalytic Systems for Asymmetric Alkylation

| Catalytic System | Type of Alkylation | Key Features |

| Chiral Quaternary Ammonium Bromide / 18-crown-6 | Phase-Transfer Catalysis | High enantio- and diastereoselectivities for β-branched α-amino acids. organic-chemistry.org |

| Nickel Bromide / Chiral Bis(oxazoline) Ligands | C(sp³)–H Alkylation | High enantioselectivity (up to 99% ee) and broad functional group tolerance. springernature.com |

| Homogeneous Manganese Catalyst | Alkylation with Alcohols | Chemoselective, uses abundant starting materials, with water as the only byproduct. nih.gov |

| Synergistic Ni/Pd Catalysis | Allenylic Alkylation | Constructs allenes with axial and central chirality with excellent stereoselectivity. rsc.org |

Oxidation and Substitution Reactions of Hydroxyl-Containing Analogues

Hydroxyl-containing analogues of this compound, such as (3R)-3-hydroxy-3-methylpentanenitrile, exhibit reactivity at both the hydroxyl and nitrile groups. The hydroxyl group can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

The hydroxyl group can also be substituted by other functional groups. For example, it can be replaced with halogens using reagents like bromine (Br₂) or with alkyl groups via appropriate alkylating agents.

The nitrile group in these analogues can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Reactions of Hydroxyl-Containing Analogues

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation of Hydroxyl Group | KMnO₄, CrO₃ | Ketone |

| Substitution of Hydroxyl Group | Br₂, Alkyl Halides | Halide, Alkoxy group |

| Reduction of Nitrile Group | LiAlH₄ | Primary Amine |

Cycloaddition Reactions Involving Nitriles

The nitrile group can participate in cycloaddition reactions, a powerful tool for constructing heterocyclic rings. One of the most common types is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. acs.orgnih.govnih.gov In this reaction, a 1,3-dipole reacts with a dipolarophile (the nitrile in this case, or a molecule containing the nitrile) to form a five-membered ring.

Nitrile oxides, generated in situ from corresponding hydroximoyl chlorides, are common 1,3-dipoles used in these reactions. acs.orgnih.gov When reacted with alkenes, they form isoxazolines. The stereochemistry of these reactions can be controlled using chiral Lewis acids or chiral auxiliaries, leading to high enantioselectivity. acs.orgacs.org For example, asymmetric cycloadditions between nitrile oxides and alkenoyl-substituted oxazolidinones or pyrazolidinones, catalyzed by chiral nickel(II) complexes, have yielded cycloadducts with high regioselectivity and enantioselectivity (up to 96% ee). acs.org

Another class of 1,3-dipoles are nitrile imines, which react with dipolarophiles to form pyrazoline derivatives. nih.gov Asymmetric catalytic 1,3-dipolar cycloadditions of nitrile imines with 3-alkenyl-oxindoles have been achieved with excellent enantioselectivities (up to 99% ee) using a chiral magnesium(II) complex. nih.gov

While direct cycloaddition reactions involving this compound as the dipolarophile are not explicitly detailed, its nitrile functionality makes it a potential substrate for such transformations, offering a route to chiral heterocyclic compounds.

Table 3: Examples of Asymmetric Cycloaddition Reactions with Nitrile-Containing Moieties

| 1,3-Dipole | Dipolarophile | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| Nitrile Oxides | 3-Crotonoyl-5,5-dimethyl-2-oxazolidinone | Chiral BINIM-Ni(II) complex | Isoxazoline | 96% acs.org |

| Nitrile Oxides | 2-Acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinone | Chiral BINIM-Ni(II) complex | Isoxazoline | 79-91% acs.org |

| Nitrile Imines | 3-Alkenyl-oxindoles | Chiral Mg(ClO₄)₂ complex | Spiro-pyrazoline-oxindole | up to 99% nih.gov |

| Nitrile Oxides | α-Keto Esters | Chiral Copper(II)-diamine complex | 5-Hydroxy-2-isoxazoline | High nih.gov |

Advanced Analytical Characterization Techniques for Stereochemical Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and functional groups present in (R)-3-Methylpentanenitrile. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For chiral compounds, specialized NMR techniques can be employed to assess enantiomeric and diastereomeric purity.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the ethyl group, the methyl group, the methine proton at the chiral center, and the methylene (B1212753) group adjacent to the nitrile.

In a standard achiral solvent, the ¹H NMR spectra of this compound and its (S)-enantiomer are identical. To determine enantiomeric purity, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is typically added to the NMR sample. The interaction between the chiral nitrile and the CSA or CDA forms transient diastereomeric complexes, which have different magnetic environments. This results in the separation of NMR signals for the two enantiomers, allowing for their quantification and the determination of enantiomeric excess. The protons closest to the chiral center (C3) are expected to show the most significant chemical shift differences (Δδ) upon interaction with a CSA.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous structures and general chemical shift principles)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C5) | 0.9 - 1.0 | Triplet (t) |

| CH₃ (on C3) | 1.0 - 1.2 | Doublet (d) |

| CH₂ (C4) | 1.4 - 1.6 | Multiplet (m) |

| CH (C3) | 1.8 - 2.0 | Multiplet (m) |

| CH₂ (C2) | 2.3 - 2.5 | Multiplet (m) |

Note: The actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon of the nitrile group (C1) has a characteristic chemical shift in the range of 115-125 ppm. libretexts.org The other aliphatic carbons will appear in the upfield region of the spectrum. The presence of six distinct signals would confirm the carbon skeleton of 3-methylpentanenitrile (B1609944).

Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers are identical in an achiral environment. However, in the presence of a chiral auxiliary, separate peaks for the corresponding carbons of the (R) and (S) enantiomers can often be resolved, enabling the assessment of enantiomeric purity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous structures and general chemical shift principles)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C≡N) | 118 - 122 |

| C2 (CH₂) | 20 - 25 |

| C3 (CH) | 30 - 35 |

| C4 (CH₂) | 28 - 33 |

| C5 (CH₃) | 10 - 15 |

| C3-CH₃ | 18 - 23 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the absorption due to the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, intense peak in the region of 2260-2240 cm⁻¹. libretexts.orgblogspot.com The presence of this band is strong evidence for the nitrile functionality. Other significant absorptions include those from C-H stretching and bending vibrations of the aliphatic parts of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2960 - 2850 | Strong |

| Nitrile C≡N | Stretching | 2260 - 2240 | Strong, Sharp |

| Alkyl CH₂/CH₃ | Bending | 1465 - 1375 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₁N), the molecular weight is 97.16 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 97.

The fragmentation pattern is dictated by the stability of the resulting carbocations. Common fragmentation pathways for aliphatic compounds involve the cleavage of C-C bonds. For 3-methylpentanenitrile, the loss of an ethyl group (CH₂CH₃, 29 Da) from the molecular ion to form a stable secondary carbocation is a likely and significant fragmentation pathway, resulting in a prominent peak at m/z = 68. docbrown.info

Table 4: Expected Key Fragments in the Mass Spectrum of 3-Methylpentanenitrile

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 97 | [C₆H₁₁N]⁺ | (Molecular Ion) |

| 82 | [C₅H₈N]⁺ | CH₃ |

| 68 | [C₄H₆N]⁺ | C₂H₅ |

| 54 | [C₃H₄N]⁺ | C₃H₇ |

| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | C₄H₈ or C₃H₆N |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

Chromatographic and Other Separative Methods for Enantiomeric Excess Determination

While spectroscopic methods are excellent for structural elucidation, chromatographic techniques are the gold standard for the separation and quantification of enantiomers to determine enantiomeric excess (ee). sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most commonly employed methods.

These techniques utilize a chiral stationary phase (CSP) within the chromatography column. The CSP is composed of a single enantiomer of a chiral substance that is immobilized on a solid support. As the racemic mixture of 3-methylpentanenitrile passes through the column, the (R) and (S) enantiomers interact differently with the chiral stationary phase. These differential interactions are based on the formation of transient diastereomeric complexes with varying stabilities.

The enantiomer that forms the more stable complex with the CSP will be retained longer in the column, while the enantiomer that forms the less stable complex will elute first. This difference in retention time allows for the separation of the two enantiomers. A detector at the end of the column measures the amount of each enantiomer as it elutes, and the relative peak areas are used to calculate the enantiomeric excess of the sample. The choice of the specific chiral stationary phase and the chromatographic conditions (mobile phase composition, temperature, flow rate) are critical for achieving optimal separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound and its counterpart, (S)-3-Methylpentanenitrile.

The principle of separation lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different energies. Consequently, one enantiomer is retained longer on the column than the other, leading to their separation and elution at different retention times. nih.gov

For the analysis of this compound, a suitable chiral column, such as one based on derivatives of cellulose (B213188) or amylose, would be selected. nih.gov A non-chiral mobile phase, typically a mixture of alkanes and alcohols, carries the sample through the column. A detector, commonly a UV detector, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the formula:

ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

The result is a quantitative measure of the purity of the (R)-enantiomer in the sample. heraldopenaccess.us

| Parameter | This compound | (S)-3-Methylpentanenitrile |

| Retention Time (min) | 8.54 | 9.72 |

| Peak Area | 98.5 | 1.5 |

| Enantiomeric Excess (%) | 97.0% | - |

This interactive table presents hypothetical chiral HPLC data for a sample of this compound with high enantiomeric purity.

Gas Chromatography-Flame Ionization Detector/Mass Spectrometry (GC-FID/MS) for Complex Mixture Analysis and Identification

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an essential tool for the analysis and identification of volatile compounds like this compound within complex mixtures. 6-napse.com

The process begins with the GC, where the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column at a specific retention time, it is directed to a detector.

Flame Ionization Detector (FID): The FID is a quantitative detector. nist.gov It combusts the organic compounds eluting from the column in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. This allows for the precise quantification of this compound in a mixture, but it does not provide structural information.

Mass Spectrometry (MS): The MS detector provides qualitative, structural information. nist.gov As compounds elute from the GC, they are ionized, typically by electron impact, causing them to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for the unambiguous identification of this compound by comparing it to a spectral library. gcms.cz

The combination of GC for separation, FID for quantification, and MS for identification provides a comprehensive analysis of this compound in complex matrices. nist.gov

| Component | Retention Time (min) | Key Mass Fragments (m/z) |

| Pentane (solvent) | 3.15 | 43, 57, 72 |

| This compound | 6.48 | 54, 68, 82, 97 |

| Unidentified Impurity | 7.02 | 41, 55, 69 |

This interactive table shows hypothetical GC-MS data for a sample containing this compound.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives or Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netthieme-connect.de It provides unambiguous proof of the 'R' or 'S' configuration of a chiral center. nih.gov

Since this compound is a liquid at room temperature, it cannot be analyzed directly. Therefore, it must first be converted into a suitable crystalline solid. This is achieved by reacting the nitrile with a chiral or achiral reagent to form a solid derivative, or by forming a co-crystal with another molecule. sci-hub.se The key is to obtain a single, high-quality crystal suitable for diffraction analysis. thieme-connect.de

In the experiment, a beam of X-rays is directed at the crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct determination of its absolute configuration. nih.gov When using copper X-ray radiation, the anomalous scattering effect can be used to determine the absolute structure, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

| Crystallographic Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the crystal lattice | Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁2₁2₁ |

| Flack Parameter | A value used to confirm the absolute configuration | 0.02(3) |

| Conclusion | Confirmation of Stereochemistry | The absolute configuration is confirmed as (R) |

This interactive table presents plausible X-ray crystallography data for a crystalline derivative of this compound.

Role of R 3 Methylpentanenitrile As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Stereoselective Organic Synthesis

The significance of (R)-3-Methylpentanenitrile as a precursor in stereoselective synthesis lies in the reactivity of its nitrile group. The nitrile moiety (C≡N) is a versatile functional group that can be converted into a range of other functionalities through well-established organic reactions. These transformations allow chemists to introduce new functional groups while retaining the crucial stereocenter at the C-3 position, which is essential for building complex, stereochemically defined molecules.

The primary transformations of the nitrile group include hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemguide.co.uk This reaction proceeds through an amide intermediate. chemistrysteps.com By carefully controlling the reaction conditions, it is sometimes possible to stop the hydrolysis at the amide stage. chemistrysteps.com For instance, heating the nitrile under reflux with a dilute acid like hydrochloric acid typically yields the corresponding carboxylic acid, (R)-3-methylpentanoic acid, and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis with an aqueous solution of a base like sodium hydroxide (B78521) will produce the salt of the carboxylic acid, (R)-3-methylpentanoate, and ammonia (B1221849) gas. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. studymind.co.uk This is a powerful method for synthesizing chiral amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, followed by an acidic workup. chemguide.co.ukquimicaorganica.org Another method is catalytic hydrogenation, where the nitrile is reacted with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk These reactions convert this compound into (R)-3-methylpentan-1-amine.

These fundamental conversions make this compound a strategic starting point for molecules where a chiral pentyl fragment is required.

Table 1: Key Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|

Intermediate in the Preparation of Advanced Organic Materials

The derivatives obtained from this compound, namely the corresponding chiral carboxylic acid and primary amine, are themselves valuable intermediates for synthesizing more complex and advanced organic materials. These include important pharmacophores and structural motifs like β-amino acids, 1,3-diamines, and lactams.

β-Amino Acids: Chiral β-amino acids are crucial components of peptidomimetics and various natural products. illinois.eduresearchgate.net A common route to β-amino acids involves Mannich-type reactions. illinois.eduorganic-chemistry.org For example, a chiral nitrile can be a precursor to a silyl (B83357) ketene (B1206846) imine, which can then react with an aldehyde and an amine source in an asymmetric Mannich reaction to produce a β-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile group furnishes the desired β-amino acid. researchgate.net Alternatively, homologation of α-amino acids, derived from the hydrolysis of the corresponding chiral nitrile, can also yield β-amino acids. illinois.edu

1,3-Diamines: The 1,3-diamine motif is present in many natural products and is used as a building block in synthetic chemistry. rsc.org The synthesis of chiral 1,3-diamines can be achieved from chiral nitriles. One strategy involves the reduction of β-amino nitriles. A β-amino nitrile, synthesized for instance through a Mannich reaction as described above, can be reduced using agents like LiAlH₄ to convert the nitrile group into an aminomethyl group, thus creating the 1,3-diamine structure. Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl imines is another advanced method that provides access to enantioenriched 1,3-diamines. acs.org

Lactams: Lactams, particularly chiral lactams, are core structures in a vast number of pharmaceuticals, including the renowned β-lactam antibiotics. researchgate.netnih.gov Chiral nitriles serve as precursors to these heterocycles. One synthetic pathway involves converting the chiral nitrile into a chiral amino acid through hydrolysis. nih.gov This amino acid can then undergo intramolecular cyclization to form the corresponding lactam. For example, a γ-amino acid would cyclize to a γ-lactam (a 5-membered ring). nih.govcapes.gov.br More direct methods include the highly efficient rhodium-catalyzed enantioselective hydrogenation of α,β-unsaturated nitriles bearing an ester or amide group, which yields chiral nitriles that can be further transformed into chiral lactams. nih.gov

Table 2: Synthesis of Advanced Organic Materials from Chiral Nitrile Precursors

| Target Material Class | General Synthetic Approach from a Chiral Nitrile Analogue | Key Transformations |

|---|---|---|

| β-Amino Acids | Asymmetric Mannich-type reaction followed by nitrile hydrolysis. nih.govnih.gov | C-C bond formation, Nitrile hydrolysis. |

| 1,3-Diamines | Synthesis of a β-amino nitrile followed by nitrile reduction. rsc.org | C-C bond formation, Nitrile reduction. |

| Lactams | Hydrolysis of the nitrile to an amino acid, followed by intramolecular cyclization. nih.govcapes.gov.br | Nitrile hydrolysis, Amide bond formation (cyclization). |

Case Studies of Synthetic Pathways Utilizing this compound or its Chiral Analogues

While specific documented pathways starting directly from this compound are not abundant in readily available literature, the synthetic utility is well-demonstrated through studies on its chiral analogues. These case studies highlight the strategic importance of the chiral nitrile motif.

Case Study 1: Synthesis of Chiral Lactams via Asymmetric Hydrogenation

A highly efficient method for synthesizing chiral lactams utilizes the asymmetric hydrogenation of α,β-unsaturated nitriles as a key step. nih.gov This approach, developed by Duan, et al., uses a rhodium complex with a chiral phosphine (B1218219) ligand, (S,S)-f-spiroPhos, as the catalyst.

The general pathway is as follows:

Asymmetric Hydrogenation: An α,β-unsaturated nitrile bearing an ester or amide functional group is hydrogenated. The chiral catalyst ensures that the hydrogen adds across the double bond in a highly stereoselective manner, creating a chiral center and producing a saturated chiral nitrile with excellent enantiomeric excess (up to 99.7% ee).

Transformation to Lactam: The resulting chiral nitrile is then converted into a chiral lactam. This typically involves hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular cyclization, often facilitated by the neighboring ester or amide group which, after its own hydrolysis and activation, forms the lactam ring.

This methodology demonstrates how a chiral center can be set relative to a nitrile group, which then acts as a handle for further transformations into valuable heterocyclic structures like lactams. nih.gov

Case Study 2: Synthesis of β-Amino Acid Derivatives via Mannich-Type Reactions

The synthesis of new chiral β-amino acid derivatives has been accomplished through highly diastereoselective Mannich-type reactions. nih.gov In a study by Colpaert, et al., chiral N-tert-butanesulfinyl imidates (derived from nitriles) were reacted with N-tosyl aldimines.

The synthetic pathway involves:

Mannich-Type Reaction: A chiral N-tert-butanesulfinyl imidate is reacted with an N-tosyl aldimine in the presence of a Lewis acid catalyst. This C-C bond-forming reaction proceeds with high anti-selectivity to produce a β-(sulfonylamino)sulfinylimidate with excellent diastereomeric excess.

Deprotection and Hydrolysis: The sulfinyl group is removed to give an enantiopure imidate hydrochloride.

Final Product Formation: Simple hydrolysis of the imidate hydrochloride affords the target chiral β-sulfonylamino ester, a derivative of a β-amino acid, in high enantiomeric purity (>98% ee). nih.gov

This case study illustrates how a nitrile-derived functional group (the imidate) can be used to construct the backbone of a β-amino acid with high stereocontrol.

Table 3: Example Case Study - Synthesis of a Chiral Lactam Precursor

| Step | Reaction | Reagents/Catalyst | Product | Key Finding |

|---|---|---|---|---|

| 1 | Asymmetric Hydrogenation | α,β-Unsaturated Nitrile, H₂, Rh-(S,S)-f-spiroPhos | Chiral Saturated Nitrile | High yield and excellent enantioselectivity (up to 99.7% ee). nih.gov |

| 2 | Cyclization | Acid or Base Hydrolysis | Chiral Lactam | Efficient conversion of the chiral nitrile intermediate into a valuable pharmacophore. nih.gov |

Natural Occurrence and Environmental Detection of Methylpentanenitriles

Identification in Biogenic Volatile Organic Compound Profiles (e.g., plant/honey matrices)

Scientific analysis of volatile compounds in honey has led to the identification of 3-methylpentanenitrile (B1609944). A study focusing on the detailed screening of dandelion (Taraxacum officinale) honey volatiles found 3-methylpentanenitrile to be a dominant compound in the headspace, with relative concentrations reaching up to 29.9%. researchgate.net This suggests that the nectar collected by bees from dandelion flowers is a potential source of this compound.

While the compound is prominent in dandelion honey, its direct emission from the plant tissues of Taraxacum officinale has not been explicitly documented in available research. Analyses of the floral volatiles of Taraxacum officinale have identified numerous compounds, but 3-methylpentanenitrile was not listed among them in the reviewed studies. This indicates that the presence of 3-methylpentanenitrile in honey could be a result of metabolic processes within the nectar, transformations by bees, or microbial activity within the honey itself.

The table below summarizes the findings on the relative abundance of 3-methylpentanenitrile in dandelion honey headspace analysis.

Table 1: Relative Abundance of 3-Methylpentanenitrile in Dandelion (Taraxacum officinale) Honey Headspace

| Analysis Method | Relative Abundance (%) | Reference |

| Headspace Solid-Phase Microextraction (HS-SPME) | Up to 29.9% | researchgate.net |

It is important to note that the available literature does not specify the enantiomeric distribution, and therefore it is unknown if the naturally occurring compound is the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.

Detection in Environmental Emissions (e.g., combustion byproducts from biomass)

Investigations into the chemical composition of emissions from biomass burning have identified methylpentanenitriles as byproducts. Nitrile compounds, in general, are recognized as tracers for biomass combustion events.

A study characterizing the organic vapors from the burning of various solid fuels, including cow dung, specifically identified methylpentanenitrile in the emissions. copernicus.org This indicates that the combustion of certain types of biomass can lead to the formation and release of this compound into the atmosphere. Another study on non-methane organic gas emissions from biomass burning identified 4-methylpentanenitrile, an isomer of the subject compound.

The formation of nitriles during biomass combustion is thought to occur through the reaction of fatty acids with ammonia (B1221849) at high temperatures. epa.govacs.org The specific precursors and reaction pathways leading to the formation of 3-methylpentanenitrile from biomass are a subject for further research.

The table below details the identification of methylpentanenitrile in biomass burning emissions.

Table 2: Detection of Methylpentanenitrile in Biomass Combustion Emissions

| Biomass Source | Compound Identified | Detection Method | Reference |

| Cow Dung | Methylpentanenitrile | PTR-TOF-MS | copernicus.org |

Similar to the findings in natural products, the stereochemistry of the methylpentanenitrile detected in biomass burning emissions has not been reported. Therefore, it is not known whether the (R)-isomer is present.

Theoretical and Computational Investigations on R 3 Methylpentanenitrile

Quantum Chemical Approaches to Molecular Structure and Conformation

The three-dimensional structure and conformational landscape of a molecule are fundamental to its physical and chemical properties. Quantum chemical methods are instrumental in determining the stable conformations of (R)-3-Methylpentanenitrile and the energy barriers between them.

Conformational analysis of flexible molecules like this compound can be systematically performed using computational methods. nobelprize.org Techniques such as ab initio calculations and Density Functional Theory (DFT) are employed to explore the potential energy surface of the molecule. researchgate.net For a comprehensive analysis, rotations around the single bonds are systematically scanned to identify all possible conformers. The geometries of these conformers are then optimized to find the local energy minima.

Subsequent frequency calculations are typically performed for each optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy. These thermodynamic corrections are then used to calculate the relative Gibbs free energies of the conformers at a given temperature, which allows for the prediction of their equilibrium populations according to the Boltzmann distribution.

For a molecule like this compound, the key dihedral angles determining its conformation would be around the C2-C3 and C3-C4 bonds. The relative energies of the different staggered and eclipsed conformations would be calculated to identify the most stable structures. The computational level of theory and the choice of basis set are crucial for obtaining accurate results. Common DFT functionals used for such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger for more precise calculations.

A hypothetical conformational analysis of this compound would yield a set of stable conformers with their corresponding relative energies and predicted populations, as illustrated in the interactive table below.

| Conformer | Dihedral Angle (°C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 60 | 0.00 | 55 |

| B | 180 | 0.85 | 25 |

| C | -60 | 1.20 | 20 |

Density Functional Theory (DFT) Applications in Reaction Mechanism and Stability Studies

Density Functional Theory (DFT) has become a standard tool for investigating chemical reactivity and the mechanisms of organic reactions. rsc.orgacs.org For this compound, DFT can be applied to study a variety of reactions, such as nucleophilic addition to the nitrile group, or reactions involving the C-H bonds. Furthermore, DFT is used to assess the kinetic and thermodynamic stability of the molecule.

In a typical DFT study of a reaction mechanism, the geometries of the reactants, products, and any intermediates and transition states are optimized. rsc.org The transition states are characterized by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. By mapping out the complete reaction pathway, including all intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. rsc.org

For instance, the hydrogenation of nitriles to amines is an industrially important reaction. nih.govrsc.org DFT calculations can be used to model the catalytic cycle of this reaction on a metal surface, providing insights into the adsorption of this compound on the catalyst, the activation of the C≡N triple bond, and the stepwise addition of hydrogen atoms. nih.gov These studies can help in understanding the factors that control the selectivity towards primary, secondary, or tertiary amines. nih.gov

The thermodynamic stability of this compound can be assessed by calculating its heat of formation. This can be done using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the DFT calculations. The kinetic stability can be inferred from the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability.

A hypothetical DFT study on the reactivity of this compound could provide the following data:

| Property | Calculated Value |

| Heat of Formation (gas phase) | -25.5 kcal/mol |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Computational Modeling of Chiral Recognition and Enantioselectivity

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. taylorfrancis.commdpi.com This is a fundamental process in many areas of chemistry and biology. Computational modeling can provide valuable insights into the nature of these interactions and the origins of enantioselectivity. taylorfrancis.com

For this compound, computational methods can be used to study its interaction with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. acs.org The primary goal of such studies is to understand why one enantiomer of a racemic mixture might bind more strongly to the chiral selector than the other.

The general approach involves building a model of the diastereomeric complexes formed between the (R)- and (S)-enantiomers of 3-Methylpentanenitrile (B1609944) and the chiral selector. The geometries of these complexes are then optimized using methods like DFT or molecular mechanics. The interaction energies between the enantiomers and the selector are calculated, and the difference in these energies is related to the degree of enantioselectivity.

A detailed analysis of the optimized structures can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, that are responsible for the chiral discrimination. mdpi.com For example, a "three-point interaction model" is often invoked to explain chiral recognition, and computational modeling can identify these key interaction points. mdpi.com

In the context of enantioselective synthesis, for example, the enantioselective hydrogenation of a prochiral precursor to produce this compound, DFT can be used to model the transition states leading to the (R)- and (S)-products. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product.

A hypothetical computational study of the chiral recognition of the enantiomers of 3-Methylpentanenitrile by a chiral selector could yield the following results:

| Diastereomeric Complex | Interaction Energy (kcal/mol) |

| Selector + this compound | -8.2 |

| Selector + (S)-3-Methylpentanenitrile | -7.5 |

Emerging Research Directions and Future Perspectives in R 3 Methylpentanenitrile Chemistry

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of (R)-3-Methylpentanenitrile is a key focus of ongoing research. While classical resolution methods can be employed, the development of asymmetric catalytic methods is at the forefront of modern organic synthesis. Future research is poised to explore several promising avenues to access this chiral nitrile with high enantiopurity.

One of the most promising approaches is the asymmetric hydrocyanation of prochiral alkenes . This method, if successfully applied, would offer a direct and atom-economical route to this compound. The development of novel chiral catalyst systems, likely based on transition metals such as nickel or rhodium complexed with chiral phosphine (B1218219) or phosphite (B83602) ligands, will be crucial. wikipedia.org The challenge lies in achieving high regioselectivity to favor the addition of the cyanide group to the appropriate carbon and high enantioselectivity to yield the desired (R)-enantiomer. Future work will likely focus on the design of ligands that can effectively discriminate between the prochiral faces of a suitable alkene precursor, such as 3-methyl-1-pentene.

Another burgeoning area is the use of biocatalysis . Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative to traditional chemical catalysts. Aldoxime dehydratases, for instance, have been shown to catalyze the enantioselective dehydration of aldoximes to produce chiral nitriles. nih.govnih.govresearchgate.net Future research could explore the engineering of these enzymes to accommodate substrates that would lead to this compound. This could involve directed evolution or rational protein design to create mutant enzymes with tailored active sites for enhanced activity and stereoselectivity. nih.govnih.govresearchgate.net

Furthermore, the development of chiral auxiliary-mediated synthesis remains a viable strategy. While perhaps less atom-economical, the use of well-established chiral auxiliaries can provide a reliable route to the target molecule with high diastereoselectivity. Research in this area may focus on the development of new, more efficient, and easily recyclable chiral auxiliaries.

The table below summarizes potential novel stereoselective synthetic pathways for this compound.

| Synthetic Pathway | Key Features | Research Focus |

| Asymmetric Hydrocyanation | Atom-economical, direct synthesis | Development of novel chiral transition metal catalysts and ligands. |

| Biocatalysis | High selectivity, green chemistry | Enzyme engineering (e.g., aldoxime dehydratases) for specific substrates. |

| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereocontrol | Design of new, efficient, and recyclable chiral auxiliaries. |

Exploration of New Reactivity Profiles and Transformations

Beyond its synthesis, the exploration of the unique reactivity of this compound as a chiral building block is a key area for future research. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, ketones, and amides. libretexts.orgchemistrysteps.com The presence of a stereocenter at the beta-position opens up possibilities for diastereoselective reactions.

Future investigations will likely focus on the stereoselective transformations of the nitrile group . For example, the reduction of the nitrile to a primary amine would yield (R)-3-methylpentylamine, a valuable chiral amine. Research could focus on developing catalytic systems that achieve this reduction while preserving the stereochemical integrity of the chiral center. Similarly, the hydrolysis of the nitrile to the corresponding carboxylic acid, (R)-3-methylpentanoic acid, or its reaction with organometallic reagents to form chiral ketones, are transformations worthy of further investigation in a stereoselective context. chemistrysteps.com

Another exciting direction is the functionalization of the carbon backbone of this compound. The development of methods for C-H activation at positions alpha or gamma to the nitrile group, guided by the existing stereocenter, could lead to the synthesis of highly functionalized and complex chiral molecules. The nitrile group itself can act as a directing group in such transformations, influencing the regioselectivity and stereoselectivity of the reaction. researchgate.net

Furthermore, the participation of this compound in cycloaddition reactions is an underexplored area. The nitrile group can, under certain conditions, participate in [2+2+2] or [3+2] cycloadditions, leading to the formation of heterocyclic compounds. researchgate.net The chirality of the starting material could induce diastereoselectivity in the formation of the cyclic products, providing access to novel classes of chiral heterocycles.

The table below outlines potential new reactivity profiles and transformations for this compound.

| Transformation | Potential Products | Research Focus |

| Stereoselective Nitrile Group Transformations | Chiral amines, carboxylic acids, ketones | Development of stereospecific catalysts and reaction conditions. |

| C-H Functionalization | Highly functionalized chiral molecules | Exploring the directing group ability of the nitrile for regio- and stereoselective C-H activation. |

| Cycloaddition Reactions | Chiral heterocyclic compounds | Investigating the diastereoselective potential of the chiral center in cycloaddition reactions. |

Advanced Computational Methodologies for Prediction and Design

The role of computational chemistry in modern organic synthesis is indispensable, and its application to the study of this compound is expected to grow significantly. Advanced computational methodologies, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict stereochemical outcomes, and guide the design of new catalysts and synthetic pathways. sciforum.netmdpi.comresearchgate.netrsc.org

A key area of future research will be the use of DFT calculations to elucidate the mechanisms of stereoselective syntheses of this compound. For instance, in asymmetric hydrocyanation, computational modeling can be used to understand the binding of the substrate to the chiral catalyst, identify the key transition states that determine the enantioselectivity, and predict which ligand modifications will lead to improved performance. mdpi.comrsc.org Similarly, in biocatalysis, molecular docking and molecular dynamics simulations can be employed to understand how a substrate fits into the active site of an enzyme and to predict the effect of mutations on catalytic activity and stereoselectivity. nih.govnih.govresearchgate.net

Computational methods will also be crucial in predicting the reactivity and selectivity of new transformations involving this compound. By calculating the energies of different reaction pathways and transition states, researchers can predict the feasibility of a proposed reaction and anticipate the major products. This predictive power can significantly accelerate the discovery of new reactions and reduce the need for extensive experimental screening.

Furthermore, the development of machine learning and artificial intelligence (AI) algorithms could revolutionize the field. These tools can be trained on large datasets of reaction outcomes to predict the optimal conditions for a desired transformation or to design novel catalysts with enhanced properties. The integration of AI with computational chemistry holds the promise of designing highly efficient and selective synthetic routes to this compound and its derivatives in a fraction of the time currently required.

The table below highlights the application of advanced computational methodologies in the study of this compound.

| Computational Methodology | Application | Research Focus |

| Density Functional Theory (DFT) | Mechanistic elucidation of stereoselective synthesis and reactions. | Understanding catalyst-substrate interactions and predicting enantioselectivity. |

| Molecular Docking and Dynamics | Biocatalyst design and optimization. | Simulating enzyme-substrate binding and predicting the effects of mutations. |

| Machine Learning and AI | Prediction of reaction outcomes and catalyst design. | Developing predictive models for stereoselective synthesis and functionalization. |

常见问题

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。